![molecular formula C6H13N B1315203 3-Ethylpyrrolidine CAS No. 7699-52-7](/img/structure/B1315203.png)
3-Ethylpyrrolidine
Overview
Description
3-Ethylpyrrolidine is a chemical compound with the molecular formula C6H13N . It is used as a building block in the synthesis of more complex organic compounds .
Synthesis Analysis
Pyrrolidine, the parent compound of 3-Ethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Ethylpyrrolidine consists of a five-membered pyrrolidine ring with an ethyl group attached . The molecule has a total of 20 bonds, including 7 non-H bonds, 1 rotatable bond, and 1 five-membered ring .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . The impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .Physical And Chemical Properties Analysis
3-Ethylpyrrolidine has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 99.104799419 g/mol .Scientific Research Applications
Drug Synthesis
3-Ethylpyrrolidine is a valuable scaffold in drug discovery due to its presence in various bioactive compounds. It is used in synthetic strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, which are essential in the synthesis of complex molecules like alkaloids and unusual β-amino acids .
Organic Synthesis
In organic chemistry, 3-Ethylpyrrolidine is utilized in catalytic reactions to achieve regio- and enantioselective hydroalkylation, providing chiral C2-alkylated pyrrolidines. It’s also involved in asymmetric syntheses, such as [3 + 2]-cycloadditions and 1,3-dipolar cycloadditions, which are pivotal for creating diverse chiral structures .
Safety And Hazards
Future Directions
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-ethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFQSFNUBWNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505625 | |
Record name | 3-Ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyrrolidine | |
CAS RN |
7699-52-7 | |
Record name | 3-Ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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